3,3'-Diethyl-9-methylthiacarbocyanine iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

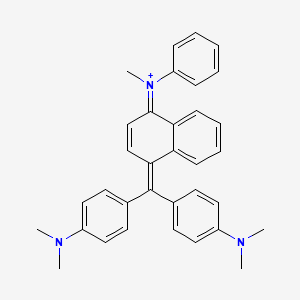

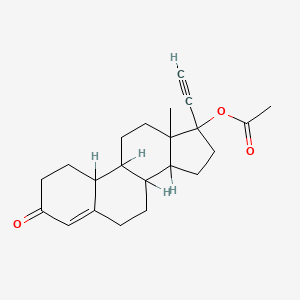

3,3’-Diethyl-9-methylthiacarbocyanine iodide is a cyanine dye known for its vibrant color and fluorescence properties. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its application in imaging techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethyl-9-methylthiacarbocyanine iodide typically involves the condensation of 2-methyl-3-ethylbenzothiazolium iodide with 3-ethyl-2-methylbenzothiazolium iodide in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solution under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3,3’-Diethyl-9-methylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethyl-9-methylthiacarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an ethanol solution.

Substitution: Nucleophiles such as thiols or amines in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the cyanine dye.

Reduction: Reduced forms of the dye with altered electronic properties.

Substitution: Substituted cyanine dyes with different functional groups.

Scientific Research Applications

3,3’-Diethyl-9-methylthiacarbocyanine iodide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical reactions and processes.

Biology: Employed in cell imaging and tracking due to its fluorescence properties.

Industry: Utilized in the development of optical devices and sensors.

Mechanism of Action

The mechanism of action of 3,3’-Diethyl-9-methylthiacarbocyanine iodide involves its interaction with biological molecules, particularly proteins. The compound binds to the tau protein, inhibiting its aggregation, which is a hallmark of Alzheimer’s disease. This interaction disrupts the microtubule cytoskeleton, leading to the inhibition of tau aggregation .

Comparison with Similar Compounds

3,3’-Diethyl-9-methylthiacarbocyanine iodide is unique among cyanine dyes due to its specific structure and properties. Similar compounds include:

- 3,3’-Diethylthiacyanine iodide

- 3,3’-Diethylthiadicarbocyanine iodide

- 3,3’-Diethylthiatricarbocyanine iodide

- 3,3’-Diethyloxacarbocyanine iodide

Compared to these compounds, 3,3’-Diethyl-9-methylthiacarbocyanine iodide exhibits distinct fluorescence characteristics and a higher affinity for tau protein, making it particularly useful in Alzheimer’s disease research .

Properties

CAS No. |

3065-79-0 |

|---|---|

Molecular Formula |

C22H23N2S2.I C22H23IN2S2 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SAEMBGFHGROQJZ-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

Key on ui other cas no. |

3065-79-0 |

Pictograms |

Irritant |

Synonyms |

3,3'-diethyl-9-methylthiacarbocyanine iodide DMTCCI compound |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

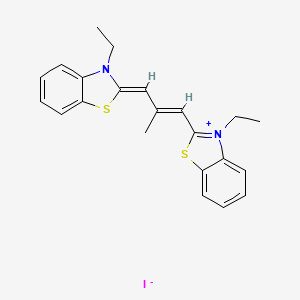

A: DMTCCI has shown potent inhibitory activity against the DNA primase polymerase alpha complex, a key enzyme complex involved in DNA replication. [] By inhibiting this complex, DMTCCI effectively disrupts DNA synthesis, ultimately leading to cell death. This mechanism of action makes it a potential candidate for anticancer therapies. [] Additionally, research indicates that DMTCCI can modulate the aggregation of tau protein, a protein implicated in neurodegenerative diseases like Alzheimer's. [] This interaction appears to have a biphasic dose-response, meaning both low and high concentrations can influence tau aggregation in different ways. []

A: While the provided abstracts don't detail the molecular weight or spectroscopic data, they consistently refer to DMTCCI as a cyanine dye. [, , , ] Based on its chemical name, the molecular formula for DMTCCI is likely C21H23IN2S. For precise spectroscopic data (IR, Raman, etc.), referring to the full research paper cited as exploring the Raman spectra of DMTCCI and its analogs would be necessary. []

A: Studies exploring the Structure-Activity Relationship (SAR) of symmetrical cyanine dyes like DMTCCI have demonstrated that their ability to inhibit tau aggregation is influenced by several structural features. [] These include the specific heterocycle of the cyanine, the length of the polymethine bridge within the molecule, and the nature of the substituents at the meso position and the nitrogen atoms. [] Further research is needed to fully elucidate the specific structural modifications that optimize DMTCCI's activity and potentially minimize any off-target effects.

A: Yes, DMTCCI has shown promising anticancer activity in vitro. It significantly inhibits the growth of a broad spectrum of human cancer cell lines, including hepatocellular carcinoma, nasopharyngeal carcinoma, cervical cancer, and leukemia. [] The reported IC50 values for these cell lines range from 0.24 μmol/L to 7.01 μmol/L, indicating potent cytotoxic effects. [] Further research is needed to evaluate its efficacy and safety in in vivo models and potentially translate these findings into clinical applications.

A: Research using organotypic slices from a transgenic mouse model of tauopathy revealed that while low nanomolar concentrations of DMTCCI reduced insoluble tau aggregates, high concentrations (above 300 nM) actually increased aggregation and negatively impacted tissue tubulin levels. [] This biphasic response highlights the importance of careful dose optimization in future studies. Additionally, while the research highlights the potential therapeutic benefits of DMTCCI, more comprehensive toxicity studies are essential to fully understand its safety profile and any potential long-term effects.

A: When incorporated into a bicomponent photoelectrode system with WO3 and TiO2, DMTCCI significantly enhances photocurrent generation compared to single-component electrodes. [] This improvement is attributed to the efficient transfer of photoinjected electrons from the TiO2 nanocrystals to the WO3 matrix, facilitated by DMTCCI, which reduces surface recombination. [] This highlights the potential of DMTCCI in improving the efficiency of solar energy conversion and other photocatalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)